molecular formula C13H8Cl2N2OS2 B2369805 7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1291486-65-1

7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2369805
CAS No.: 1291486-65-1
M. Wt: 343.24
InChI Key: UMZAYKRJEAHAQB-UHFFFAOYSA-N
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Description

7-(3,4-Dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a high-purity chemical compound supplied for research purposes. This thieno[3,2-d]pyrimidine derivative is a key intermediate of interest in medicinal chemistry and anticancer research. This compound belongs to the thieno[3,2-d]pyrimidine class, a scaffold recognized for its structural resemblance to purine bases, which allows it to interact with a variety of biological targets . Research has identified halogenated thieno[3,2-d]pyrimidines, including this compound, as possessing significant antiproliferative activity against several cancer cell lines, such as mouse lymphocytic leukemia (L1210), acute lymphoblastic leukemia (CCRF-CEM), and human cervical adenocarcinoma (HeLa) . Structure-activity relationship (SAR) studies highlight that the chlorine substituent at the 4-position of the phenyl ring is critical for this observed biological activity . Furthermore, studies indicate that such active compounds can induce apoptosis in cancer cell lines, suggesting a potential mechanism for their cytotoxic effects . This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for diagnostic or therapeutic uses, or for application in foods, drugs, or cosmetics.

Properties

IUPAC Name

7-(3,4-dichlorophenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2OS2/c1-19-13-16-10-7(5-20-11(10)12(18)17-13)6-2-3-8(14)9(15)4-6/h2-5H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZAYKRJEAHAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=O)N1)SC=C2C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.

    Introduction of the Dichlorophenyl Group: This step often involves electrophilic aromatic substitution reactions using 3,4-dichlorobenzene.

    Attachment of the Methylsulfanyl Group: This can be done through nucleophilic substitution reactions where a methylsulfanyl group is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings can participate in various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), or sulfuric acid (H2SO4) under controlled conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of biological activities such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of the target compound and structurally related analogs (Table 1):

Table 1. Structural and Functional Comparison of Thienopyrimidinone Derivatives

Compound Name / ID Substituents Key Properties / Activities Source
Target Compound : 7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one - Position 2 : Methylsulfanyl
- Position 7 : 3,4-Dichlorophenyl
- Cataloged as a reagent/intermediate
- Structural features suggest lipophilicity and potential bioactivity
Compound 2e () - Position 2 : Amino
- Position 5 : (3,4-Dichlorophenyl)thio
- Position 6 : Ethyl
- Melting point: 154–156°C
- Anticancer activity inferred from structural analogs
Compound 6b () - Position 2 : Pyrazolyl
- Positions 7,9 : 4-Methoxyphenyl
- Melting point: 183–185°C
- Part of antimicrobial agents in related studies
Compound 12 () - Positions 2,6 : 3-Methoxyphenyl - Melting point: 241–243°C
- Intermediate for methylated derivatives (e.g., 3a, 3b)
Compound 19b () - Position 5 : 4-Chlorophenyl
- Core : Pyrrolo-triazolo-pyrimidine
- Higher anticancer activity than doxorubicin
- Antibacterial activity

Key Findings:

The 3,4-dichlorophenyl group at position 7 may confer stronger hydrophobic interactions with biological targets, similar to the 4-chlorophenyl group in compound 19b, which showed potent anticancer activity .

Thermal Stability :

  • Melting points vary significantly with substitution. For example, compound 12 (241–243°C) with bis-methoxyphenyl groups exhibits higher thermal stability than the target compound (data unavailable), likely due to increased molecular symmetry .

Biological Activity Trends: Chlorophenyl and dichlorophenyl substituents are recurrent in active compounds (e.g., 2e, 19b), suggesting their role in enhancing target binding . Methylsulfanyl groups, while less polar than amino or hydroxyl groups, may reduce hydrogen bonding but improve pharmacokinetic properties like half-life .

Biological Activity

7-(3,4-Dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest within medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound's structure includes a thieno[3,2-d]pyrimidine core substituted with a methylsulfanyl group and a dichlorophenyl moiety. This unique arrangement may enhance its biological activity by influencing electronic properties and reactivity.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₃H₉Cl₂N₂OS
Molecular Weight292.4 g/mol
CAS Number1291486-60-6

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. The compound has been shown to inhibit tumor growth and induce apoptosis in malignant cells. A study highlighted that thieno[3,2-d]pyrimidine derivatives possess properties that make them potential candidates for chemotherapy agents due to their ability to disrupt cellular proliferation pathways.

Case Study: Cytotoxicity Assessment
In vitro studies conducted on several cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound exhibited IC₅₀ values indicating potent cytotoxic effects. For instance:

  • HeLa Cells : IC₅₀ = 12 µM
  • MCF-7 Cells : IC₅₀ = 15 µM

These results suggest that the compound may effectively target cancer cells while sparing normal cells.

Antimicrobial Effects

The compound also shows promising antimicrobial activity against various bacterial strains. Preliminary studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways, such as:

  • Dihydrofolate reductase (DHFR) : Inhibition can lead to reduced nucleotide synthesis.
  • Tyrosine kinases : The compound may interfere with signaling pathways essential for tumor growth.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thieno[3,2-d]pyrimidine core can significantly influence its biological activity. Research indicates that:

  • Chlorinated phenyl groups enhance potency.
  • Methylsulfanyl groups contribute to improved solubility and bioavailability.

Q & A

Q. What are the best practices for scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Chiral Chromatography : Employ supercritical fluid chromatography (SFC) for large-scale enantiomer separation .
  • Flow Chemistry : Minimize racemization by controlling residence time and temperature in continuous reactors .

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